1-Cyclopropyl-1-methylguanidine hydrochloride
Overview
Description
1-Cyclopropyl-1-methylguanidine hydrochloride is a chemical compound with the molecular formula C5H12ClN3. It is a derivative of guanidine, featuring a cyclopropyl and a methyl group attached to the guanidine core. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1-methylguanidine hydrochloride typically involves the reaction of cyclopropylamine with methyl isothiocyanate, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the hydrochloride salt. The general reaction scheme is as follows:
Cyclopropylamine + Methyl isothiocyanate: The reaction between cyclopropylamine and methyl isothiocyanate forms an intermediate thiourea derivative.
Hydrolysis: The intermediate is then hydrolyzed to form 1-Cyclopropyl-1-methylguanidine.
Formation of Hydrochloride Salt: The free base is treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-1-methylguanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the guanidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-Cyclopropyl-1-methylguanidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-methylguanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylguanidine: Similar structure but lacks the methyl group.
Methylguanidine: Similar structure but lacks the cyclopropyl group.
Cyclopropylmethylamine: Contains both cyclopropyl and methyl groups but lacks the guanidine core.
Uniqueness
1-Cyclopropyl-1-methylguanidine hydrochloride is unique due to the presence of both cyclopropyl and methyl groups attached to the guanidine core. This unique structure imparts specific chemical and biological properties, making it valuable for research and potential therapeutic applications.
Properties
IUPAC Name |
1-cyclopropyl-1-methylguanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.ClH/c1-8(5(6)7)4-2-3-4;/h4H,2-3H2,1H3,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGOCJPBJGPSTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423026-93-0 | |
Record name | Guanidine, N-cyclopropyl-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423026-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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